Methyl 2-(2-aminocycloheptyl)acetate
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Overview
Description
Methyl 2-(2-aminocycloheptyl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a cycloheptyl ring with an amino group and a methyl ester group attached to it. Its molecular formula is C10H19NO2, and it has a molecular weight of 185.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminocycloheptyl)acetate can be achieved through the esterification of 2-(2-aminocycloheptyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted esterification has also been explored as a more efficient method, offering higher conversion rates and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminocycloheptyl)acetate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions involving the amino group.
Major Products Formed
Hydrolysis: 2-(2-aminocycloheptyl)acetic acid and methanol.
Reduction: 2-(2-aminocycloheptyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-aminocycloheptyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminocycloheptyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways. The amino group may form hydrogen bonds or ionic interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a similar ester functional group but lacks the cycloheptyl and amino groups.
Ethyl acetate: Another ester with similar properties but different alkyl groups.
Methyl butyrate: An ester with a different carbon chain length and structure.
Uniqueness
Methyl 2-(2-aminocycloheptyl)acetate is unique due to its cycloheptyl ring and amino group, which confer distinct chemical and biological properties. These features make it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(2-aminocycloheptyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-8-5-3-2-4-6-9(8)11/h8-9H,2-7,11H2,1H3 |
InChI Key |
UAAVRTUYOKSTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCCCC1N |
Origin of Product |
United States |
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